molecular formula C22H29N5O3 B2915678 9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848217-06-1

9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2915678
M. Wt: 411.506
InChI Key: XTRHLFBGOBEUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.506. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

Compounds with complex heterocyclic frameworks, including pyrimidine and purine derivatives, have been synthesized through various methods. These structures are notable for their planar fused-ring systems and are linked by hydrogen bonds into dimers or chains, indicating potential for diverse chemical reactivity and interaction capabilities. The synthesis of such compounds often involves reactions with amines, formaldehyde, or aromatic aldehydes, highlighting their versatility in forming heterocyclic compounds with potential applications in medicinal chemistry and materials science (Low et al., 2004).

Pharmacological Potential

Several studies focus on the pharmacological applications of pyrimidine and purine derivatives. These compounds have been evaluated for their affinity towards various receptors, indicating their potential as ligands for developing new therapeutic agents. For example, arylpiperazine derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione have shown high affinity for 5-HT(1A) and alpha(1) receptors, suggesting their use as potent receptor antagonists or agonists in neuropsychiatric disorder treatments (Jurczyk et al., 2004).

Material Science Applications

The detailed structural analysis of these compounds, including hydrogen bonding patterns and crystal structure, provides insights into their potential applications in material science. Understanding the molecular and crystal structure of such compounds can inform the design of novel materials with specific optical or electronic properties (El‐Brollosy et al., 2012).

Anti-inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from similar structural frameworks has demonstrated significant anti-inflammatory and analgesic activities. This indicates the potential of these compounds to serve as the basis for developing new medications aimed at treating inflammation and pain, highlighting their importance in drug discovery and pharmaceutical research (Abu‐Hashem et al., 2020).

Antiviral Evaluation

Research into pyrimidine-2,4(1H,3H)-dione derivatives has also included their evaluation as antiviral agents. These studies demonstrate the ongoing exploration of heterocyclic compounds for their potential to inhibit viral replication, contributing to the development of new antiviral therapies (El-Etrawy & Abdel-Rahman, 2010).

properties

IUPAC Name

9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-6-30-8-7-25-20(28)18-19(24(5)22(25)29)23-21-26(12-16(4)13-27(18)21)17-10-14(2)9-15(3)11-17/h9-11,16H,6-8,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRHLFBGOBEUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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